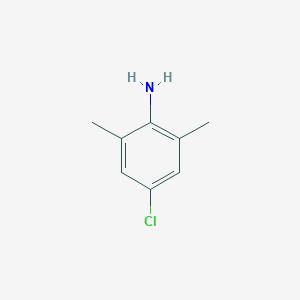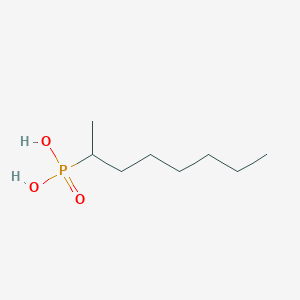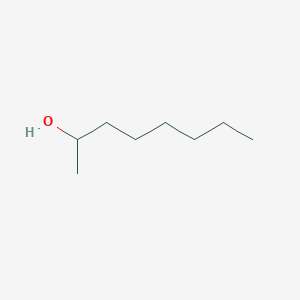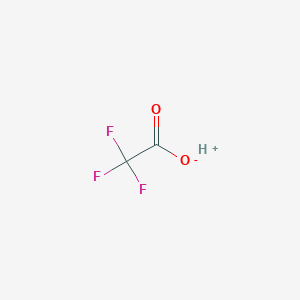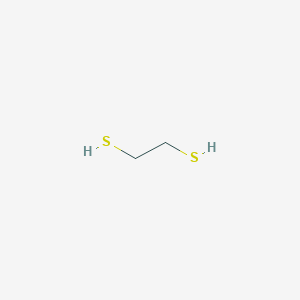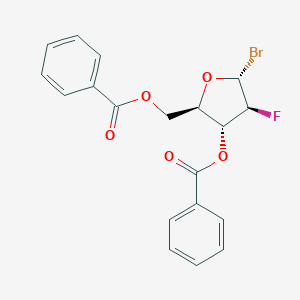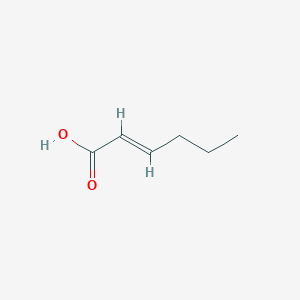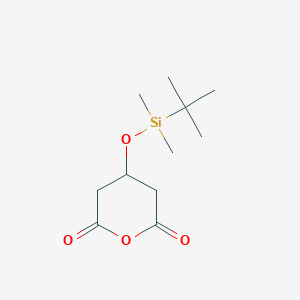
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
Overview
Description
3-(tert-Butyldimethylsilyloxy)glutaric anhydride (3-TBDMS-GA) is an organic compound used for various purposes in scientific research. It is a derivative of glutaric anhydride, an organic compound that is used as a reagent in organic synthesis. 3-TBDMS-GA has been used in a variety of applications, such as in the synthesis of polymers, in the synthesis of drugs, and in the preparation of pharmaceuticals.
Scientific Research Applications
Synthesis of Rosuvastatin Intermediates
This compound is utilized in the synthesis of intermediates for Rosuvastatin , a widely prescribed statin used to treat high cholesterol and related conditions. The efficient use of citric acid, a bioresource, for synthesizing this intermediate demonstrates a sustainable approach in pharmaceutical manufacturing .
Preparation of Labeling Reagents
It serves as a starting material for the preparation of labeling reagents. These reagents are crucial for tagging molecules in biological assays, enabling researchers to track and quantify biological processes .
Modified DNA Probes Synthesis
The anhydride is a building block in the chemical synthesis of modified DNA probes. These probes are essential for detecting specific DNA sequences in genetic testing and forensic applications .
Organic Synthesis Research
In organic chemistry, it’s employed as a reagent for various synthetic routes. Its role in creating complex organic molecules is vital for developing new drugs and materials .
Development of New Phosphoramidites
Phosphoramidites are used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These molecules have applications in genetic research, diagnostics, and as therapeutic agents .
Creation of Modified Solid Supports
The anhydride is used to modify solid supports, which are materials used to anchor synthesized oligonucleotides during automated synthesis. This modification is crucial for the stability and functionality of the oligonucleotides .
Research in Bioresource Utilization
Its synthesis from citric acid highlights the potential for using renewable resources in chemical manufacturing, promoting sustainability in scientific research .
Chemical Education and Methodology Development
As a reagent with multiple applications, it’s also used in educational settings to teach advanced organic synthesis techniques and to develop new laboratory methods .
Mechanism of Action
Target of Action
3-(tert-Butyldimethylsilyloxy)glutaric anhydride is a chemical compound that is primarily used as a starting material for the preparation of labeling reagents
Mode of Action
It is known to be used as a starting material in the synthesis of various reagents, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It has been used in the synthesis of new reagents, indicating that it may play a role in various biochemical reactions .
Result of Action
As a chemical reagent, its effects would likely depend on the specific reactions it is involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, it is recommended to be stored at a temperature of 2-8°C .
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJGRHLLRGVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399829 | |
| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91424-40-7 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride in organic synthesis?
A: 3-(tert-Butyldimethylsilyloxy)glutaric anhydride serves as a crucial building block in the synthesis of various complex molecules, particularly in pharmaceutical applications. Its importance lies in its role as a precursor for the Rosuvastatin side chain. [, ]. Rosuvastatin, a widely prescribed statin drug, utilizes this side chain in its structure.
Q2: Can you describe the synthesis process of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride from citric acid?
A: The synthesis of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride from readily available citric acid involves a multi-step procedure [, ]:
Q3: What are the critical factors influencing the cyclization step in the synthesis of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride?
A: Research indicates that several factors significantly impact the cyclization step's efficiency during 3-(tert-Butyldimethylsilyloxy)glutaric anhydride synthesis []:
Q4: Are there any analytical techniques available for the characterization and quantification of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride?
A: Yes, High-Performance Liquid Chromatography (HPLC) has been identified as a suitable technique for analyzing 3-(tert-Butyldimethylsilyloxy)glutaric anhydride []. The method involves using a reverse-phase column with a methanol and buffer mobile phase, allowing for separation and quantification of the compound. This technique enables researchers to assess the purity of synthesized 3-(tert-Butyldimethylsilyloxy)glutaric anhydride by identifying potential impurities or degradation products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



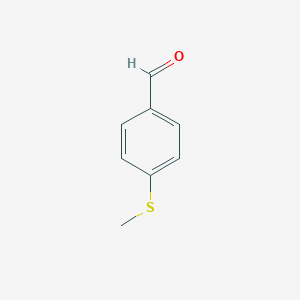
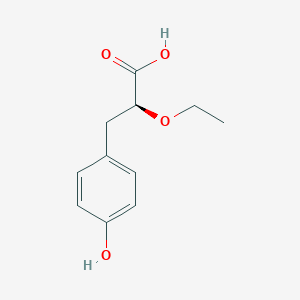
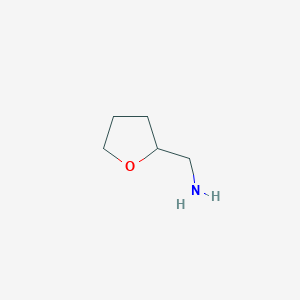
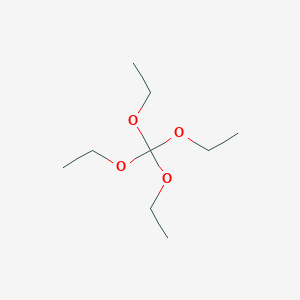
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
